![molecular formula C10H12N4O3 B1668341 Carbazochrome](/img/structure/B1668341.png)
Carbazochrome
Overview
Description
Carbazochrome is a hemostatic agent that promotes clotting and prevents blood loss from open wounds. It is an oxidation product of adrenaline, which enhances the microcirculatory tone . This compound is used in various medical applications, particularly in controlling hemorrhages during surgical operations and treating conditions like hemorrhoids .
Mechanism of Action
Target of Action
Carbazochrome primarily targets the α-adrenoreceptors on the surface of platelets . These receptors play a crucial role in the regulation of blood clotting and the maintenance of vascular tone.
Mode of Action
This compound interacts with its primary targets, the α-adrenoreceptors, to promote clotting and prevent blood loss from open wounds . This interaction leads to an increase in platelet aggregation and the formation of a platelet plug .
Biochemical Pathways
The interaction of this compound with α-adrenoreceptors initiates the PLC IP3/DAG pathway , leading to an increase in intracellular free calcium concentration . This triggers a series of downstream effects, including the activation of PLA2 and the induction of the arachidonic acid pathway to synthesize endoperoxides .
Result of Action
The action of this compound results in increased platelet aggregation and the formation of a platelet plug, effectively stopping blood flow from open wounds . It also improves the structure of local capillary vessels in hemorrhage caused by fragility of capillaries .
Biochemical Analysis
Biochemical Properties
Carbazochrome plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with α-adrenoreceptors on the surface of platelets. These receptors are coupled to Gq proteins, which initiate the phospholipase C (PLC) inositol triphosphate (IP3)/diacylglycerol (DAG) pathway, leading to an increase in intracellular calcium levels . This cascade of events activates phospholipase A2 (PLA2) and induces the arachidonic acid pathway to synthesize endoperoxides such as thromboxane A2 (TxA2), which promotes platelet aggregation and adhesion .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with platelet surface α-adrenoreceptors, leading to the activation of the PLC IP3/DAG pathway and an increase in intracellular calcium levels . This interaction results in the activation of myosin light-chain kinase, which enables the myosin crossbridge to bind to the actin filament, allowing contraction to begin. This process changes the shape of platelets and induces the release of serotonin, adenosine diphosphate (ADP), von Willebrand factor (vWF), and platelet-activating factor (PAF), promoting further aggregation and adhesion .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α-adrenoreceptors on the surface of platelets. These receptors are Gq-coupled and lead to the activation of the PLC IP3/DAG pathway, resulting in an increase in intracellular calcium levels . The elevated calcium levels activate PLA2, which induces the arachidonic acid pathway to synthesize endoperoxides such as thromboxane A2 (TxA2). Calcium also binds to calmodulin, which then activates myosin light-chain kinase, enabling the myosin crossbridge to bind to the actin filament and initiate contraction. This process changes the shape of platelets and induces the release of various factors that promote aggregation and adhesion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can improve the structure of local capillary vessels in hemorrhage caused by the fragility of capillaries . Long-term effects on cellular function observed in in vitro or in vivo studies include the sustained promotion of platelet aggregation and adhesion .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes platelet aggregation and prevents excessive blood loss. At higher doses, there may be toxic or adverse effects, including potential damage to the vascular system . Threshold effects observed in these studies indicate that there is an optimal dosage range for the therapeutic use of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It interacts with α-adrenoreceptors on the surface of platelets, leading to the activation of the PLC IP3/DAG pathway and an increase in intracellular calcium levels . This interaction activates PLA2 and induces the arachidonic acid pathway to synthesize endoperoxides such as thromboxane A2 (TxA2), which promotes platelet aggregation and adhesion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It interacts with α-adrenoreceptors on the surface of platelets, leading to its localization and accumulation in areas where platelet aggregation and adhesion are required . This targeted distribution ensures that this compound effectively promotes hemostasis in areas of injury or bleeding .
Subcellular Localization
The subcellular localization of this compound is primarily on the surface of platelets, where it interacts with α-adrenoreceptors . This localization is crucial for its activity and function, as it allows this compound to effectively promote platelet aggregation and adhesion. The interaction with α-adrenoreceptors and subsequent activation of the PLC IP3/DAG pathway are essential for the hemostatic effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbazochrome can be synthesized through the oxidation of adrenaline. The process involves the use of specific oxidizing agents under controlled conditions to ensure the formation of this compound without significant by-products .
Industrial Production Methods: One industrial method involves the preparation of this compound sodium sulfonate for injection. This method includes dissolving this compound, sodium bisulfite, and ascorbic acid in purified water, followed by heating and stirring until complete dissolution. The solution is then subjected to decolorization, crystallization, and refinement to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Carbazochrome undergoes various chemical reactions, including:
Oxidation: this compound is an oxidation product of adrenaline.
Reduction: It can be reduced back to its precursor under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis from adrenaline.
Reducing Agents: Employed to revert this compound to its precursor.
Nucleophiles: Participate in substitution reactions.
Major Products:
Oxidation: this compound itself is the major product.
Reduction: Adrenaline is the primary product.
Substitution: Various substituted derivatives of this compound can be formed.
Scientific Research Applications
Carbazochrome has several scientific research applications:
Chemistry: Used as a model compound in studying oxidation and reduction reactions.
Biology: Investigated for its role in enhancing microcirculatory tone and promoting hemostasis.
Medicine: Applied in controlling hemorrhages during surgeries and treating hemorrhoids. .
Industry: Utilized in the production of hemostatic agents and related pharmaceuticals.
Comparison with Similar Compounds
Adrenochrome: The precursor to carbazochrome, also involved in hemostasis.
Troxerutin: Often used in combination with this compound for treating hemorrhoids.
Etamsylate: Another hemostatic agent with similar applications.
Uniqueness: this compound is unique due to its specific interaction with α-adrenoreceptors and its ability to enhance microcirculatory tone. Its combination with troxerutin has shown efficacy in treating hemorrhoids, making it a valuable compound in both medical and research settings .
Properties
IUPAC Name |
(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCSSDNTQJGTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048310 | |
Record name | Carbazochrome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Carbazochrome interacts with platelet surface α-adrenoreceptors which are Gq-coupled receptors that leads to activation of PLC IP3/DAG pathway and increase in intracellular calcium levels. Elevated calcium ions bind to calmodulin and activates Ca2+/calmodulin-dependent myosin light chain kinase, allowing the myosin crossbridge to bind to the actin filament and polymerisation of globular actin (G-actin) to filamentous actin (F-actin). Subsequent contraction of endothelial cells changes the shape of platelets and promotes the release of factors such as serotonin, ADP, Von Willebrand and platelet activating factor by platelets that induce aggregation and platelet adherence. Carbazochrome is reported to inhibit vascular hyperpermeability by inhibiting agonist-induced phosphoinositides hydrolysis caused by various vasoactive agents such as tryptase, thrombin and bradykinin. | |
Record name | Carbazochrome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69-81-8 | |
Record name | Carbazochrome [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazochrome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | carbazochrome | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbazochrome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbazochrome | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBAZOCHROME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81F061RQS4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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